Boron carbide

Lightweight Armor Aerospace Materials Wear Components

Boron carbide (B₄C) is the only advanced ceramic combining extreme hardness (~3000 HV), lowest density (2.52 g/cm³) among structural ceramics, and ~3837 barns neutron absorption. SiC is 28% denser/softer; Al₂O₃ is 50% heavier/weaker. For ballistic armor, B₄C saves ~21.8% weight vs. SiC at equal volume—enhancing soldier mobility. In nuclear reactors, only B₄C merges neutron shielding with structural integrity for control rods. For abrasives, B₄C removes material 5x faster than green SiC. Choose B₄C where weight, hardness, and neutron performance are non-negotiable.

Molecular Formula B4C
CB4
Molecular Weight 55.3 g/mol
CAS No. 12069-32-8
Cat. No. B076853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoron carbide
CAS12069-32-8
Molecular FormulaB4C
CB4
Molecular Weight55.3 g/mol
Structural Identifiers
SMILESB12B3C14B2B43
InChIInChI=1S/CB4/c2-1-3(2)5(1)4(1)2
InChIKeyINAHAJYZKVIDIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 50 g / 100 g / 3000 g / 325 mesh / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boron Carbide (CAS 12069-32-8): Procurement-Grade Properties and Baseline Specifications


Boron carbide (chemical formula B₄C) is a non-oxide engineering ceramic recognized as the third-hardest known material after diamond and cubic boron nitride, with a Mohs hardness of approximately 9.3–9.5 [1]. It exhibits a low theoretical density of approximately 2.52 g/cm³, which is the lowest among all advanced structural ceramics, and a high melting point around 2450°C [2]. Its unique combination of extreme hardness, low density, and a substantial thermal neutron absorption cross-section (~764 barns for the ¹⁰B isotope) differentiates it from other carbide and oxide ceramics, making it a critical material in applications ranging from lightweight ballistic armor to nuclear reactor control and shielding [3].

Why Generic Substitution of Boron Carbide (12069-32-8) Fails: A Quantitative Justification


Boron carbide cannot be generically substituted with other hard ceramics like silicon carbide (SiC) or alumina (Al₂O₃) due to its unique, and often opposing, combination of extreme properties. While SiC offers higher fracture toughness (~3.4–4.6 MPa·m¹/² vs. B₄C's ~2.5–3.5 MPa·m¹/²) and thermal conductivity, it is approximately 28% denser (~3.21 g/cm³ vs. B₄C's ~2.52 g/cm³) and significantly softer (Vickers hardness ~2600 HV vs. B₄C's ~3000 HV) [1]. Similarly, while alumina is far cheaper, its density is over 50% higher (~3.98 g/cm³) and its hardness is substantially lower (~15–20 GPa Vickers vs. B₄C's ~30 GPa), rendering it inadequate for weight-critical armor or high-efficiency abrasive applications [2]. In nuclear contexts, no alternative ceramic combines B₄C's structural integrity with a neutron absorption cross-section of ~3837 barns for the ¹⁰B isotope, a property absent in SiC or Al₂O₃ [3]. Selecting an alternative invariably forces a trade-off in either weight, hardness, or neutron shielding capability, which is quantified in the following evidence guide.

Quantitative Differentiation of Boron Carbide (CAS 12069-32-8) Against Key Comparators


Density Advantage: Boron Carbide vs. Silicon Carbide for Lightweight Structures

Boron carbide offers a significant weight reduction compared to silicon carbide. The density of hot-pressed boron carbide is approximately 2.51 g/cm³, whereas silicon carbide is roughly 3.21 g/cm³ [1]. This results in a 21.8% lower mass for a component of identical volume. This density advantage is maintained across various processing routes, with B₄C densities ranging from 2.1 to 2.7 g/cm³ compared to SiC's 3.0–3.2 g/cm³ [2].

Lightweight Armor Aerospace Materials Wear Components

Hardness Comparison: Boron Carbide vs. Silicon Carbide for Abrasive Efficiency

In a direct comparison of Vickers hardness, boron carbide (3000 HV) is approximately 15% harder than silicon carbide (2600 HV) [1]. This increased hardness correlates directly with abrasive efficiency. In practical grinding applications, boron carbide's material removal rate has been reported as being more than five times that of high-quality green silicon carbide [2].

Abrasive Machining Lapping Wear Resistance

Thermal Conductivity and Fracture Toughness Trade-offs: Boron Carbide vs. Silicon Carbide

While boron carbide excels in hardness and weight, it exhibits trade-offs in other critical properties compared to silicon carbide. B₄C's thermal conductivity is significantly lower, ranging from 31 to 90 W/m·K, whereas SiC conducts heat more effectively at 120 to 170 W/m·K [1]. Furthermore, the fracture toughness of B₄C is lower, measured at 2.5–3.5 MPa·m¹/² compared to 3.4–4.6 MPa·m¹/² for SiC [1].

Thermal Management High-Temperature Applications Structural Ceramics

Ballistic Performance: V50 Comparison of Boron Carbide, Alumina, and Silicon Carbide

In a standardized ballistic test against 7.62 mm M80 Ball projectiles, a composite armor system with a boron carbide front tile demonstrated a V50 ballistic limit of 829 m/s. This performance was lower than those of comparable systems using aluminum oxide (913 m/s) and silicon carbide (869 m/s) front tiles, all backed by the same S2-glass reinforced polymer composite [1]. The V50 value for the B₄C composite was 9.2% lower than the Al₂O₃-based armor and 4.6% lower than the SiC-based armor.

Ballistic Armor Personnel Protection Vehicle Armor

Neutron Absorption Cross-Section: Boron Carbide vs. In-Class Boron Compounds

Boron carbide's efficacy as a neutron absorber is derived from the ¹⁰B isotope, which has a thermal neutron absorption cross-section of approximately 3837 barns [1]. This property is fundamental to its use in reactor control rods and shielding. While the isotopic cross-section is shared by other boron compounds like boron nitride (BN) and boric acid (H₃BO₃), B₄C offers the unique combination of this high absorption capacity with the extreme hardness and refractory nature required for structural components within a reactor core [2].

Nuclear Reactor Control Neutron Shielding Radiation Protection

Optimal Application Scenarios for Boron Carbide (12069-32-8) Based on Quantitative Evidence


Lightweight Ballistic Armor (Personnel and Vehicle)

Boron carbide is the ceramic of choice for body armor plates and helicopter armor where weight is the paramount design constraint. Its low density of ~2.52 g/cm³ offers a ~21.8% weight savings compared to silicon carbide armor of equal volume, as demonstrated by the comparative data [1]. Despite a lower V50 ballistic limit than some SiC or Al₂O₃ composites against specific threats [2], the reduced mass translates to enhanced soldier mobility and increased vehicle payload/fuel efficiency. Selection for this application should be threat-specific, prioritizing the density advantage where the threat level permits.

Nuclear Reactor Control Rods and Neutron Shielding

Boron carbide is uniquely specified for neutron absorption in nuclear reactor control rods and shielding. While its neutron-absorbing capability is due to the ¹⁰B isotope (cross-section ~3837 barns), which is common to other boron compounds, B₄C is the only candidate that combines this property with the necessary mechanical strength, high-temperature stability, and chemical inertness required for a structural component in a reactor core [3]. This ensures reliable, long-term performance under extreme conditions, justifying its use over softer boron compounds or boron-alloyed steels for high-flux regions.

High-Efficiency Abrasive Powders and Lapping Compounds

For industrial lapping and grinding of ultra-hard materials like tungsten carbide, boron carbide abrasive powders are selected for their superior material removal rate. Quantitative evidence shows boron carbide can achieve a grinding rate over five times greater than high-quality green silicon carbide [4]. This translates directly to reduced machining time and lower labor costs, offsetting the higher per-unit cost of the abrasive. Its hardness (3000 HV) is second only to diamond and cubic boron nitride among common industrial abrasives, making it an optimal choice for finishing operations where efficiency is critical.

Wear-Resistant Lightweight Components (Nozzles, Seals, Bearings)

In applications like sandblasting nozzles or precision bearing components, boron carbide is selected when both high wear resistance and low weight are required. Its Vickers hardness of ~3000 HV makes it significantly more wear-resistant than alumina (~15-20 GPa) and harder than tungsten carbide (~1600-2000 HV) [5]. Combined with its low density, B₄C components reduce inertia in moving parts and overall system weight. However, procurement should be limited to applications with low to moderate impact loads, as its fracture toughness (2.5–3.5 MPa·m¹/²) is inferior to that of silicon carbide or tungsten carbide, making it susceptible to brittle fracture under shock [6].

Technical Documentation Hub

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